4-Chloro-3-formylbenzoic acid
CAS No.: 1288998-79-7
Cat. No.: VC6177013
Molecular Formula: C8H5ClO3
Molecular Weight: 184.58
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1288998-79-7 |
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Molecular Formula | C8H5ClO3 |
Molecular Weight | 184.58 |
IUPAC Name | 4-chloro-3-formylbenzoic acid |
Standard InChI | InChI=1S/C8H5ClO3/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-4H,(H,11,12) |
Standard InChI Key | AMZDKMDHDIKPKK-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)O)C=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Chloro-3-formylbenzoic acid features a benzene ring substituted with:
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A chloro group at the fourth position,
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A formyl group at the third position,
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A carboxylic acid group at the first position.
This arrangement creates a polar molecule with hydrogen-bonding capabilities, as evidenced by its polar surface area of 54 Ų . The chloro group contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 184.58 g/mol | |
LogP | 1.95 | |
Rotatable Bonds | 2 | |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
Synthesis and Industrial Production
Vilsmeier-Haack Reaction
The primary synthesis route involves the Vilsmeier-Haack formylation of 4-chlorobenzoic acid. This method uses and under reflux conditions. The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the meta position relative to the chloro group.
Table 2: Optimized Reaction Conditions
Parameter | Value | Source |
---|---|---|
Reagents | DMF, | |
Temperature | 80–100°C (reflux) | |
Reaction Time | 4–6 hours | |
Yield | 70–85% |
Industrial Scalability
Industrial production emphasizes cost-effective chlorination and formylation steps. Catalysts like enhance regioselectivity, minimizing byproducts such as 3-chloro-4-formylbenzoic acid (a positional isomer) . Purification via recrystallization from ethanol/water mixtures achieves >98% purity, meeting pharmaceutical-grade standards .
Chemical Reactivity and Derivatives
Functional Group Transformations
The formyl and carboxylic acid groups enable diverse reactions:
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Oxidation: The formyl group oxidizes to a carboxylic acid using in acidic media, yielding 4-chloro-3-carboxybenzoic acid.
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Reduction: Sodium borohydride () reduces the formyl group to a hydroxymethyl derivative, useful in prodrug synthesis.
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Nucleophilic Substitution: The chloro group undergoes substitution with methoxide () to form methoxy derivatives .
Biological and Pharmaceutical Applications
Antimicrobial Activity
4-Chloro-3-formylbenzoic acid inhibits bacterial growth by disrupting cell wall synthesis. Studies report minimum inhibitory concentrations (MICs) of 32–64 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves binding to penicillin-binding proteins (PBPs), analogous to β-lactam antibiotics.
Research Frontiers and Challenges
Proteostasis Modulation
Recent work highlights the compound’s role in enhancing proteasomal degradation and autophagy-lysosomal pathways. By upregulating cathepsins B and L, it promotes clearance of misfolded proteins, offering therapeutic potential for neurodegenerative diseases like Alzheimer’s.
Synthetic Challenges
Positional isomerism during synthesis remains a hurdle. The unintended formation of 3-chloro-4-formylbenzoic acid (CAS 58588-59-3) necessitates rigorous chromatographic separation . Advances in directed ortho-metalation strategies aim to improve regioselectivity .
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